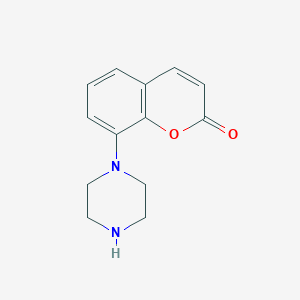

Batoprazine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-piperazin-1-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYDFXUUJQQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147254 | |

| Record name | Batoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105685-11-8 | |

| Record name | 8-(1-Piperazinyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105685-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZY3PL8Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Batoprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative that has been characterized as a "serenic" or anti-aggressive agent. Its primary mechanism of action involves the modulation of the serotonin (B10506) system, a key neurotransmitter system implicated in the regulation of mood, anxiety, and aggression. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon available data for this compound and its close structural and functional analog, eltoprazine (B1671187), to elucidate its molecular interactions and downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.

Introduction

This compound's therapeutic potential stems from its interaction with specific serotonin receptor subtypes. It is classified as a 5-HT1A and 5-HT1B receptor agonist[1]. The phenylpiperazine class of compounds, to which this compound belongs, is known for its diverse serotonergic activities[2]. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will leverage data from its closely related analog, eltoprazine, to provide a comprehensive and technically detailed understanding of its likely mechanism of action. Eltoprazine shares significant structural and pharmacological similarities with this compound, making it a valuable surrogate for mechanistic inference.

Core Mechanism of Action: Serotonin Receptor Modulation

This compound's primary pharmacological activity is centered on its agonist activity at 5-HT1A and 5-HT1B receptors.

Receptor Binding Affinity

Table 1: Receptor Binding Affinities of Eltoprazine

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 40 |

| 5-HT1B | [³H]Serotonin | Rat Striatum | 52 |

| 5-HT1C | [³H]Mesulergine | Pig Choroid Plexus | 81 |

Data for eltoprazine, a close analog of this compound.

Functional Activity

This compound is characterized as an agonist at 5-HT1A and 5-HT1B receptors. Functional assays, such as GTPγS binding and cAMP modulation assays, are used to determine the efficacy of a ligand at a G-protein coupled receptor (GPCR).

Table 2: Functional Activity of Eltoprazine

| Receptor | Assay Type | Effect | Potency/Efficacy |

| 5-HT1A | Forskolin-stimulated cAMP production | Agonist | Inhibition at 1 µM |

| 5-HT1B | K⁺-stimulated [³H]5-HT release | Partial Agonist | pD₂ = 7.8, α = 0.5 |

| 5-HT1C | 5-HT-induced IP accumulation | Weak Antagonist | IC₅₀ = 7 µM |

Data for eltoprazine, a close analog of this compound.

Signaling Pathways

As a 5-HT1A and 5-HT1B receptor agonist, this compound is expected to activate intracellular signaling cascades associated with these Gi/o-coupled receptors.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gi/o coupling can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca²⁺ channels. Recent research also highlights the role of β-arrestin recruitment in 5-HT1A receptor signaling, which can initiate distinct downstream pathways.

5-HT1B Receptor Signaling

Similar to 5-HT1A receptors, 5-HT1B receptors are Gi/o-coupled. Their activation by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. A key function of 5-HT1B receptors is their role as presynaptic autoreceptors on serotonin neurons, where their activation inhibits serotonin release. They are also found as heteroreceptors on other types of neurons, modulating the release of other neurotransmitters.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Materials:

-

Receptor Source: Membranes from a tissue or cell line expressing the target receptor (e.g., rat hippocampus for 5-HT1A).

-

Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: this compound or its analog.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Incubate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.

Materials:

-

Receptor Membranes

-

[³⁵S]GTPγS

-

Guanosine Diphosphate (GDP)

-

Test Compound: this compound or its analog.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Combine the membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Incubate at 30°C.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC₅₀ and Emax values.

cAMP Functional Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound or its analog.

-

cAMP Detection Kit: e.g., ELISA or HTRF-based kit.

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

-

Treatment: Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

This compound exerts its primary pharmacological effects through agonist activity at 5-HT1A and 5-HT1B receptors. This leads to the modulation of serotonergic neurotransmission and downstream signaling pathways, including the inhibition of adenylyl cyclase. While specific quantitative data for this compound remains limited, the profile of its close analog, eltoprazine, provides a strong basis for understanding its mechanism of action. Further research is warranted to fully characterize the binding affinities and functional potencies of this compound at its primary and potential secondary targets, which will be crucial for the continued development and therapeutic application of this and related compounds.

References

Batoprazine and the 5-HT1A Receptor: A Technical Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine is a phenylpiperazine derivative that has been characterized as a serenic or anti-aggressive agent.[1] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) receptor modulator. This technical guide provides an in-depth overview of this compound's interaction with the 5-HT1A receptor, a key target in the central nervous system implicated in mood, anxiety, and cognition. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide will also reference data for the structurally and pharmacologically similar compound, eltoprazine (B1671187), to provide a quantitative context for receptor affinity.

This compound is recognized as an agonist at the 5-HT1A receptor.[2] It also exhibits agonist activity at the 5-HT1B receptor, which contributes to its anti-aggressive effects.[1][2] Some sources also describe it as having partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A and 5-HT2C receptors.[3]

Quantitative Binding Affinity Data

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Eltoprazine | 5-HT1A | [3H]-8-OH-DPAT | Not specified | 8.0 (pKi) | [4] |

Note: The pKi value of 8.0 for eltoprazine corresponds to a Ki of 10 nM. This value indicates high-affinity binding to the 5-HT1A receptor. It is plausible that this compound exhibits a similar high-affinity profile.

Experimental Protocols: Radioligand Binding Assay for 5-HT1A Receptor

The following is a detailed methodology for a typical radioligand binding assay used to determine the affinity of a compound like this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain tissue rich in these receptors, such as the hippocampus.

-

Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.

-

Test Compound: this compound or other investigational compounds.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand, such as unlabeled serotonin (10 µM), to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Instrumentation: Liquid scintillation counter, 96-well plates, cell harvester, and glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellets or brain tissue in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM serotonin).

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filters completely.

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

-

From this curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

5-HT1A Receptor Signaling Pathway

Caption: Canonical signaling pathway of the 5-HT1A receptor upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for a competitive radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound HCl | SERT/NET Inhibitor | For Research [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Batoprazine's Engagement with the 5-HT1B Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine, a phenylpiperazine derivative, has been investigated for its anxiolytic and anti-aggressive properties. Central to its mechanism of action is its activity as a serotonin (B10506) 5-HT1B receptor agonist. The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is a key regulator of serotonergic neurotransmission, primarily functioning as a presynaptic autoreceptor that inhibits serotonin release. Its activation is a critical area of research for the development of novel therapeutics for psychiatric disorders. This technical guide provides an in-depth overview of the methodologies used to characterize the agonist activity of compounds like this compound at the 5-HT1B receptor, details the associated signaling pathways, and presents a framework for data interpretation.

Data Presentation

A comprehensive understanding of a ligand's interaction with its target receptor requires the quantification of its binding affinity and functional activity. The following tables provide a standardized format for presenting such data for a 5-HT1B receptor agonist.

Table 1: Radioligand Binding Affinity of this compound for the 5-HT1B Receptor

| Radioligand | Test Compound | Receptor Source | Kᵢ (nM) | n | Reference |

| [³H]-GR125743 | This compound | Human recombinant 5-HT1B receptors expressed in CHO cells | Data not available | - | - |

| [¹²⁵I]-CYP | This compound | Rat brain tissue homogenate | Data not available | - | - |

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. n represents the number of independent experiments.

Table 2: Functional Potency and Efficacy of this compound at the 5-HT1B Receptor (GTPγS Binding Assay)

| Assay | Test Compound | Receptor Source | EC₅₀ (nM) | Eₘₐₓ (%) | n | Reference |

| [³⁵S]GTPγS Binding | This compound | Human recombinant 5-HT1B receptors expressed in CHO cells | Data not available | Data not available | - | - |

| [³⁵S]GTPγS Binding | This compound | Rat striatal membranes | Data not available | Data not available | - | - |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug, often expressed as a percentage of the response to a reference full agonist like 5-HT. n represents the number of independent experiments.

Experimental Protocols

The characterization of a 5-HT1B receptor agonist like this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT1B receptor.

1. Materials:

- Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat striatum or cortex).

- Radioligand: A high-affinity 5-HT1B receptor radioligand such as [³H]-GR125743 or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP).

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

- Scintillation Counter: For quantifying radioactivity.

2. Membrane Preparation:

- Cells expressing the 5-HT1B receptor are harvested and homogenized in ice-cold buffer.

- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed to pellet the membranes.

- The membrane pellet is resuspended in assay buffer, and protein concentration is determined (e.g., by Bradford assay).

3. Assay Procedure:

- Incubate a fixed concentration of the radioligand (typically at its Kd value) with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).

- For total binding, no test compound is added.

- For non-specific binding, a high concentration of a non-radiolabeled ligand is added.

- The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

- The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the 5-HT1B receptor upon agonist binding. It provides a measure of the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.

1. Materials:

- Receptor Source: Membranes from cells stably expressing the 5-HT1B receptor or brain tissue homogenates.

- Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

- Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

- Filtration Apparatus and Scintillation Counter.

2. Assay Procedure:

- Membranes are pre-incubated with the assay buffer containing GDP.

- Increasing concentrations of the test compound (this compound) are added to the reaction tubes.

- The reaction is initiated by the addition of [³⁵S]GTPγS.

- The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

- The reaction is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

- The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

3. Data Analysis:

- The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.

- The data is plotted as specific [³⁵S]GTPγS binding versus the logarithm of the agonist concentration.

- The EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis of the dose-response curve. The Eₘₐₓ is often expressed as a percentage of the maximal stimulation produced by a full agonist, such as serotonin (5-HT).

Mandatory Visualizations

Signaling Pathway

Activation of the 5-HT1B receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function, including the modulation of neurotransmitter release.

Caption: 5-HT1B receptor signaling pathway initiated by an agonist.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand binding assay used to determine the binding affinity of a compound for the 5-HT1B receptor.

Caption: Workflow for a 5-HT1B receptor radioligand binding assay.

Logical Relationship of Agonist Action

The agonist activity of this compound at the 5-HT1B receptor can be understood through a logical sequence of events, from receptor binding to the final physiological effect.

Caption: Logical flow of this compound's agonist action at the 5-HT1B receptor.

The Discovery and Synthesis of Batoprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Batoprazine, a phenylpiperazine derivative identified for its potent interaction with serotonin (B10506) receptors. This compound acts as a dual 5-HT1A and 5-HT1B receptor agonist. This document details its historical context, chemical synthesis, and the experimental protocols used to elucidate its mechanism of action, including its receptor binding affinity and functional activity. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Historical Context

This compound emerged from research programs in the 1980s focused on developing compounds with anti-aggressive properties, termed 'serenics'. This research was significantly advanced by scientists at Solvay, a pharmaceutical company, with key contributions from Dr. Berend Olivier. The primary goal was to create non-sedative drugs that could specifically modulate aggressive behavior.

This compound is chemically known as 8-(piperazin-1-yl)-2H-chromen-2-one. It is structurally and pharmacologically related to other phenylpiperazine 'serenics' from the same era, such as eltoprazine (B1671187) and fluprazine. These compounds were instrumental in exploring the role of the serotonergic system, particularly the 5-HT1A and 5-HT1B receptors, in the modulation of aggression and other behavioral states.

Chemical Synthesis of this compound

The synthesis of this compound (8-(piperazin-1-yl)-2H-chromen-2-one) involves the coupling of a piperazine (B1678402) moiety to a coumarin (B35378) scaffold. While the original proprietary synthesis by Solvay is not publicly detailed, a plausible and commonly utilized synthetic route based on established organic chemistry principles is outlined below.

General Synthetic Scheme:

A common approach to synthesize such compounds involves the nucleophilic aromatic substitution of a leaving group on the coumarin ring with piperazine.

-

Step 1: Synthesis of 8-hydroxycoumarin. This can be achieved through various methods, such as the Pechmann condensation of resorcinol (B1680541) with malic acid in the presence of a condensing agent like sulfuric acid.

-

Step 2: Activation of the 8-hydroxycoumarin. The hydroxyl group at the 8-position is converted into a better leaving group, such as a tosylate or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

-

Step 3: Nucleophilic substitution with piperazine. The activated 8-substituted coumarin is then reacted with an excess of piperazine. The nitrogen atom of piperazine acts as a nucleophile, displacing the leaving group to form the desired 8-(piperazin-1-yl)-2H-chromen-2-one. The use of a protected piperazine (e.g., Boc-piperazine) followed by a deprotection step is often employed to avoid side reactions.

Pharmacological Profile

This compound is a potent agonist at both the 5-HT1A and 5-HT1B serotonin receptors. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of this compound to serotonin receptors is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) |

| 5-HT1A | [Data not available in cited sources] |

| 5-HT1B | [Data not available in cited sources] |

Note: While the primary targets are established, specific Ki values for this compound were not available in the public domain literature reviewed.

Functional Activity

The functional activity of this compound as an agonist is determined by its ability to elicit a biological response upon binding to the receptor. This is often measured by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For Gi/o-coupled receptors like 5-HT1A and 5-HT1B, this response is often a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: this compound Functional Activity (EC50)

| Receptor Subtype | Assay Type | EC50 (nM) |

| 5-HT1A | cAMP Inhibition | [Data not available in cited sources] |

| 5-HT1B | cAMP Inhibition | [Data not available in cited sources] |

Note: Specific EC50 values for this compound were not available in the public domain literature reviewed.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Additionally, 5-HT1A receptor activation can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.

5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. 5-HT1B receptors are often located on presynaptic terminals and their activation can inhibit the release of various neurotransmitters. This is mediated by the Gβγ subunit, which can inhibit voltage-gated calcium channels and activate potassium channels. The MAPK/ERK pathway is also implicated in 5-HT1B receptor signaling.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A and 5-HT1B receptors.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT1A or 5-HT1B receptor.

-

Radioligand: [3H]8-OH-DPAT for 5-HT1A receptors.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Non-specific binding control: 10 µM serotonin.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound or vehicle.

-

For the determination of non-specific binding, add the non-specific binding control instead of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (for EC50 Determination)

This assay measures the ability of an agonist to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the 5-HT1A and 5-HT1B receptors.

Materials:

-

Whole cells expressing the human 5-HT1A or 5-HT1B receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound.

-

Aspirate the culture medium and add the assay buffer containing the different concentrations of this compound.

-

Pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a significant compound in the history of psychopharmacology, representing a targeted approach to modulating the serotonergic system for the treatment of aggression. Its dual agonism at 5-HT1A and 5-HT1B receptors highlights a key mechanism for influencing complex behaviors. While detailed quantitative pharmacological data and a precise, publicly available synthesis protocol are scarce, the foundational principles of its discovery and mechanism of action provide a valuable framework for researchers in the field of drug development and neuroscience. Further investigation into the original patents and publications from the time of its development may yield more specific data to complete its pharmacological profile.

The In Vivo Pharmacokinetic Profile of Batoprazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of batoprazine, a phenylpiperazine derivative with serenic or anti-aggressive properties. This compound acts as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. Due to a lack of publicly available in vivo pharmacokinetic data for this compound, this guide presents data from its close structural analog, eltoprazine, to provide an expected pharmacokinetic profile. This document also details the associated 5-HT1A and 5-HT1B receptor signaling pathways and outlines representative experimental protocols for the in vivo pharmacokinetic assessment of phenylpiperazine compounds.

Introduction

This compound is a phenylpiperazine compound that has been investigated for its potential as a serenic, or anti-aggressive, agent.[1] Its primary mechanism of action is through agonism of the 5-HT1A and 5-HT1B serotonin receptors.[1] Understanding the in vivo pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the onset, intensity, and duration of its pharmacological effects.

Pharmacokinetic Profile of Eltoprazine (as a surrogate for this compound)

The following tables summarize the available human pharmacokinetic data for eltoprazine, which is presented here as a proxy for this compound due to their structural similarity.

Table 1: Single-Dose Pharmacokinetic Parameters of Eltoprazine in Healthy Male Subjects [3][4]

| Parameter | Intravenous Administration | Oral Administration (5, 10, 20, 30 mg) |

| Bioavailability (F) | - | 100% |

| Time to Peak (Tmax) | - | Irregular profiles, some with secondary peaks |

| Elimination Half-life (t½) | ~8 hours | ~6.5 hours |

| Renal Excretion (% of dose) | ~40% (unchanged) | Linearly related to dose |

| Renal Clearance | - | Independent of dose |

| Dose Proportionality | - | AUC and Cmax linearly related to dose |

Table 2: Serum Concentrations of Eltoprazine in Parkinson's Disease Patients After a Single Oral Dose [5]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-4h (ng·h/mL) |

| 2.5 mg | 6.7 (± 0.2) | 2-4 | 18.3 |

| 5 mg | 13.5 (± 2.3) | 2-4 | 35.5 |

| 7.5 mg | 19.8 (± 3.5) | 2-4 | 55.3 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of 5-HT1A and 5-HT1B receptors. The signaling cascades initiated by the activation of these receptors are crucial to its pharmacological action.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream effects.

Figure 1. Simplified 5-HT1A receptor signaling cascade.

5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of serotonin release, creating a negative feedback loop.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluprazine - Wikipedia [en.wikipedia.org]

- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson’s disease: a dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

Batoprazine Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. Its mechanism of action is primarily attributed to its agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors. While preclinical research has established its qualitative effects on aggressive behavior, a comprehensive repository of quantitative data remains elusive in publicly accessible literature. This technical guide synthesizes the available preclinical findings on this compound, including its mechanism of action, and provides detailed experimental protocols for key behavioral assays. Due to the limited availability of specific quantitative data for this compound, information on the closely related and structurally similar compound, eltoprazine (B1671187), is included for comparative and contextual purposes.

Core Concepts: Mechanism of Action

This compound is a potent agonist at both 5-HT1A and 5-HT1B receptors.[1] These receptors are key components of the serotonergic system, which plays a crucial role in modulating mood, anxiety, and aggression.

-

5-HT1A Receptors: These are inhibitory G-protein coupled receptors. Presynaptically, they act as autoreceptors on serotonergic neurons in the raphe nuclei, inhibiting serotonin synthesis and release. Postsynaptically, they are found in various brain regions, including the hippocampus, septum, amygdala, and cortex, where their activation typically leads to hyperpolarization and reduced neuronal firing.

-

5-HT1B Receptors: These also function as inhibitory G-protein coupled receptors. They are primarily located presynaptically on the terminals of serotonergic and other neurons, where they act as autoreceptors and heteroreceptors, respectively, to inhibit neurotransmitter release.

The combined agonist action of this compound at these two receptor subtypes is thought to underlie its anti-aggressive effects by modulating serotonergic neurotransmission and impacting downstream neural circuits involved in aggressive behaviors.

Signaling Pathways

The activation of 5-HT1A and 5-HT1B receptors by this compound initiates intracellular signaling cascades. As Gαi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Quantitative Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | pKi | Ki (nM) | Reference |

| This compound | 5-HT1A | Data not available | Data not available | |

| 5-HT1B | Data not available | Data not available | ||

| Eltoprazine | 5-HT1A | 7.7 | ~20 | [2] |

| 5-HT1B | 8.2 | ~6.3 | [2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Preclinical Pharmacokinetics

No specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound in preclinical animal models was identified in the reviewed literature.

Table 3: Preclinical Efficacy in Anti-Aggression Models

| Compound | Animal Model | Dosing (mg/kg) | Route | Key Findings | Reference |

| This compound | Rodent models of aggression | Data not available | Data not available | Described as having anti-aggressive properties. | [1] |

| Eltoprazine | Resident-intruder test (Rats) | 1.0 - 5.0 | Oral | Dose-dependent reduction in offensive aggressive behaviors (e.g., attack frequency, duration) without significant sedation. | [3] |

| Isolation-induced aggression (Mice) | 2.5 - 10.0 | Oral | Significant reduction in aggressive encounters. | [4] |

Experimental Protocols

The resident-intruder test is a standard and ethologically relevant paradigm for studying offensive aggression in rodents and is a key assay for evaluating the anti-aggressive effects of compounds like this compound.

Resident-Intruder Test Protocol (Rats)

Objective: To assess the effect of a test compound on offensive aggressive behavior in a resident male rat towards an unfamiliar intruder male rat.

Animals:

-

Residents: Adult male rats (e.g., Wistar, Sprague-Dawley) housed individually for at least two weeks to establish territoriality.

-

Intruders: Slightly smaller and younger adult male rats of the same strain, group-housed.

Procedure:

-

Acclimation: Allow resident rats to acclimate to their home cages, which will serve as the testing arena. Bedding should not be changed for at least a week prior to testing to maintain olfactory cues associated with territory.

-

Drug Administration: Administer this compound or vehicle to the resident rats via the intended route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Initiation: Introduce an intruder rat into the home cage of the resident.

-

Observation Period: Record the interaction for a fixed duration, typically 10-15 minutes, using a video camera for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the following behaviors:

-

Offensive Behaviors (Resident):

-

Latency to first attack (time from intruder introduction to the first aggressive act).

-

Frequency of attacks (number of distinct aggressive episodes).

-

Total duration of attacks.

-

Specific aggressive behaviors (e.g., lateral threat, biting, offensive upright posture).

-

-

Social/Exploratory Behaviors (Resident):

-

Social investigation (sniffing the intruder).

-

Non-social exploration (exploring the cage).

-

-

Defensive/Submissive Behaviors (Intruder):

-

Defensive upright posture.

-

Submissive posture.

-

Freezing.

-

-

-

Termination: At the end of the observation period, remove the intruder and return it to its home cage.

Conclusion and Future Directions

This compound demonstrates a clear pharmacological profile as a 5-HT1A and 5-HT1B receptor agonist, a mechanism strongly associated with the modulation of aggressive behavior. While its "serenic" effects are qualitatively acknowledged, the lack of publicly available, detailed quantitative preclinical data hinders a full assessment of its potency, efficacy, and pharmacokinetic/pharmacodynamic relationships. Future research should prioritize the publication of such data to facilitate a more comprehensive understanding of this compound's therapeutic potential. Comparative studies with its analogs, such as eltoprazine and fluprazine, would be invaluable in elucidating the subtle structure-activity relationships that govern their anti-aggressive properties. Furthermore, in-depth investigations into the downstream signaling pathways and neural circuits specifically modulated by this compound are warranted to fully delineate its mechanism of action.

References

- 1. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lovelacebiomedical.org [lovelacebiomedical.org]

Batoprazine Derivatives: A Technical Guide to Synthesis and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batoprazine, a phenylpiperazine derivative, has been identified as a serenic or anti-aggressive agent.[1] Its mechanism of action primarily involves agonism at the 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1] These receptors are implicated in a variety of physiological and pathological processes, particularly anxiety, mood, and cognition.[2][3] The development of novel this compound derivatives is a promising avenue for discovering compounds with improved pharmacokinetic profiles, enhanced efficacy, and greater selectivity for specific serotonin receptor subtypes. This guide provides an in-depth overview of the synthetic strategies for creating this compound analogs and the subsequent screening methodologies to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

The core structure of this compound is a 1-arylpiperazine moiety. The synthesis of derivatives typically involves the modification of the aryl group or substitution on the piperazine (B1678402) ring. A general synthetic approach involves the nucleophilic substitution reaction between a suitable aryl halide and piperazine, or their respective derivatives.

General Synthetic Workflow

A common synthetic route to produce a library of this compound derivatives starts with a commercially available or synthesized aryl halide and 1-Boc-piperazine. The Boc-protecting group is later removed to allow for further functionalization of the second nitrogen on the piperazine ring.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Hypothetical this compound Derivative

This protocol describes a representative synthesis of a this compound analog.

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried flask, add the aryl halide (1.0 eq), 1-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine (B1218219) ligand (e.g., BINAP, 0.04 eq), and a base (e.g., NaOtBu, 1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (B28343) via syringe.

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the protected intermediate.

Step 2: Deprotection

-

Dissolve the protected intermediate (1.0 eq) in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the arylpiperazine core.

Step 3: Derivatization

-

Dissolve the arylpiperazine core (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM.

-

Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Screening of this compound Derivatives

The screening process for newly synthesized this compound derivatives involves a hierarchical approach, starting with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess behavioral effects.

In Vitro Screening

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][5] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: 5-HT1A Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the this compound derivative.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at 25°C.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

| Derivative | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | D2 Ki (nM) |

| This compound | 1.5 | 3.2 | >1000 |

| Derivative A | 0.8 | 5.1 | >1000 |

| Derivative B | 2.3 | 2.8 | >1000 |

| Derivative C | 1.2 | 15.6 | >1000 |

Caption: Representative binding affinity data for this compound and its derivatives.

2. Functional Assays

Functional assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the 5-HT1A receptor, a common functional assay measures the inhibition of adenylyl cyclase activity.[2][6]

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor.

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Incubation: Incubate the membranes with varying concentrations of the this compound derivative, GDP, and [35S]GTPγS.

-

Stimulation: Initiate the binding reaction and incubate for 30 minutes at 30°C.

-

Filtration and Counting: Terminate the reaction by filtration and measure the amount of bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated binding against the concentration of the derivative to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy).

| Derivative | 5-HT1A EC50 (nM) | Emax (%) |

| Serotonin | 5.0 | 100 |

| This compound | 12.5 | 85 |

| Derivative A | 8.2 | 95 |

| Derivative B | 15.1 | 80 |

Caption: Representative functional activity data for this compound derivatives.

In Vivo Screening

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their behavioral effects in animal models of anxiety and depression.

1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8][9][10][11] The test is based on the natural aversion of rodents to open and elevated spaces.[10]

Experimental Protocol: Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]

-

Acclimatization: Allow the animals to acclimatize to the testing room for at least one hour before the test.[8]

-

Drug Administration: Administer the this compound derivative or vehicle intraperitoneally 30 minutes before the test.

-

Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[7][8]

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.[8]

-

Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

| Treatment | Time in Open Arms (s) | Open Arm Entries |

| Vehicle | 35 ± 5 | 8 ± 2 |

| Diazepam (1 mg/kg) | 75 ± 8 | 15 ± 3 |

| Derivative A (5 mg/kg) | 68 ± 7 | 13 ± 2 |

Caption: Representative data from the Elevated Plus Maze test.

2. Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.[12][13][14][15][16] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[15][16]

Experimental Protocol: Forced Swim Test

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15]

-

Procedure: Place the animal in the water for a 6-minute session.[14][15]

-

Data Collection: Record the duration of immobility during the last 4 minutes of the test.

-

Analysis: Antidepressant compounds are expected to decrease the duration of immobility.

| Treatment | Immobility Time (s) |

| Vehicle | 150 ± 12 |

| Fluoxetine (10 mg/kg) | 80 ± 9 |

| Derivative A (10 mg/kg) | 95 ± 11 |

Caption: Representative data from the Forced Swim Test.

Screening Workflow

The overall screening process is a multi-stage funnel designed to efficiently identify the most promising drug candidates.

Caption: Hierarchical screening workflow for this compound derivatives.

Signaling Pathways of the 5-HT1A Receptor

This compound and its derivatives exert their effects by modulating the signaling pathways downstream of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2][6]

Canonical Signaling Pathway

Activation of the 5-HT1A receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][17]

Non-Canonical Signaling Pathways

The Gβγ subunit can also activate other signaling cascades. For instance, it can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[18] Additionally, the 5-HT1A receptor can modulate other pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[6][18]

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The synthesis and screening of this compound derivatives represent a viable strategy for the discovery of novel therapeutic agents for anxiety and mood disorders. A systematic approach, combining rational design, efficient synthesis, and a hierarchical screening cascade, is crucial for identifying lead compounds with optimal pharmacological properties. The detailed protocols and workflows presented in this guide provide a framework for researchers to develop and evaluate new this compound analogs with the potential for clinical translation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 16. scispace.com [scispace.com]

- 17. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 18. researchgate.net [researchgate.net]

In Silico Modeling of Batoprazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of Batoprazine, a phenylpiperazine derivative with known agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors. This compound and its analogs, often referred to as serenics, have shown potential in modulating aggression and anxiety. Understanding the molecular interactions between this compound and its target receptors is crucial for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles. This document outlines the theoretical framework, experimental protocols for data acquisition, and computational workflows for in silico modeling, including homology modeling and molecular docking. Furthermore, it presents the key signaling pathways associated with 5-HT1A and 5-HT1B receptor activation and summarizes the available quantitative binding data for this compound and its close analog, eltoprazine (B1671187).

Introduction to this compound and its Targets

This compound is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been primarily characterized as a serotonin receptor modulator, acting as an agonist at both the 5-HT1A and 5-HT1B receptor subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system and are implicated in the regulation of mood, anxiety, and aggression. Its close structural and functional relationship to compounds like eltoprazine and fluprazine (B1216227) underscores the therapeutic potential of this chemical scaffold.[1] A thorough understanding of how this compound interacts with these receptors at a molecular level is fundamental for elucidating its mechanism of action and for the prospective design of more selective and potent ligands.

Quantitative Receptor Binding Data

| Compound | Receptor | Radioligand | Tissue Source | pKi | Ki (nM) | Reference |

| Eltoprazine | 5-HT1A | [³H]-8-OH-DPAT | Rat Brain | 8.0 | 10 | [2] |

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. This experimental technique is a cornerstone of receptor pharmacology.

Principle

A radioligand binding assay measures the affinity of a test compound (e.g., this compound) for a target receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Materials

-

Receptor Source: Membranes prepared from cell lines stably expressing the human 5-HT1A or 5-HT1B receptor (e.g., HEK293 or CHO cells), or tissue homogenates from specific brain regions known to have high receptor density (e.g., hippocampus for 5-HT1A).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor. For the 5-HT1A receptor, [³H]8-OH-DPAT is commonly used.

-

Test Compound: this compound or other competing ligands.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Generalized Procedure

-

Membrane Preparation: Cells or tissues are homogenized in a lysis buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is then resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to allow the binding reaction to reach equilibrium (typically 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to minimize non-specific binding.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

In the absence of an experimentally determined crystal structure of this compound bound to its receptors, in silico modeling provides a powerful tool to predict and analyze these interactions.

Homology Modeling of 5-HT1A and 5-HT1B Receptors

Since the crystal structures of the human 5-HT1A and 5-HT1B receptors may not be available in a conformation suitable for docking with this compound, homology modeling is a necessary first step.

-

Template Selection: The amino acid sequences of the human 5-HT1A and 5-HT1B receptors are obtained from a protein database like UniProt. A BLAST search against the Protein Data Bank (PDB) is performed to identify suitable template structures, which are typically high-resolution crystal structures of closely related GPCRs.

-

Sequence Alignment: The target receptor sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

-

Model Building: A 3D model of the target receptor is generated based on the alignment with the template structure using software such as MODELLER or SWISS-MODEL.

-

Model Refinement and Validation: The generated model is refined to resolve any steric clashes and optimize its geometry. The quality of the model is then assessed using tools like Ramachandran plots (to check protein backbone torsion angles) and DOPE scores (to evaluate the model's energy).

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.

-

Ligand and Receptor Preparation: A 3D structure of this compound is generated and its energy is minimized. The prepared homology model of the receptor is also processed to add hydrogen atoms and assign appropriate charges. The binding site is defined based on the location of co-crystallized ligands in the template structure or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of this compound within the receptor's binding pocket.

-

Scoring and Analysis: The different binding poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the receptor.

Receptor Signaling Pathways

Upon agonist binding, the 5-HT1A and 5-HT1B receptors initiate intracellular signaling cascades. Both receptors are coupled to inhibitory G-proteins (Gi/o).

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.

5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, which is mediated by the modulation of ion channels. The Gβγ subunit is thought to inhibit voltage-gated Ca²⁺ channels, reducing calcium influx and thus neurotransmitter exocytosis.

Conclusion

The in silico modeling of this compound's interaction with 5-HT1A and 5-HT1B receptors offers a powerful, predictive approach to understanding its pharmacological profile at the molecular level. By integrating quantitative binding data from experimental assays with computational techniques such as homology modeling and molecular docking, researchers can gain valuable insights into the key determinants of binding affinity and selectivity. The detailed methodologies and workflows presented in this guide provide a robust framework for future studies aimed at designing novel serotonergic agents with tailored pharmacological properties for the treatment of various neuropsychiatric disorders. The elucidation of the downstream signaling pathways further enhances our understanding of the functional consequences of receptor activation by this compound and its analogs.

References

Batoprazine's Role in Serotonergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batoprazine is a phenylpiperazine derivative recognized for its "serenic" or anti-aggressive properties. Its mechanism of action is primarily centered on its interaction with serotonergic pathways, specifically as an agonist at 5-HT1A and 5-HT1B receptors.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and influence on serotonergic signaling cascades. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages the extensive data available for its close structural and functional analogue, eltoprazine (B1671187), to provide a comprehensive understanding of this compound's expected pharmacodynamics.

Introduction to this compound and the "Serenic" Drug Class

This compound belongs to a class of psychoactive compounds known as serenics, which are characterized by their specific anti-aggressive effects.[1][2] These compounds, including the closely related eltoprazine and fluprazine, primarily exert their effects through the modulation of the serotonin (B10506) system.[1][2][3] The therapeutic potential of these agents is rooted in their ability to selectively target serotonin receptor subtypes involved in the regulation of mood and behavior. This compound's action as a 5-HT1A and 5-HT1B receptor agonist is central to its pharmacological profile.[1]

Receptor Binding Profile

The affinity of a drug for its target receptors is a critical determinant of its potency and selectivity. While specific binding affinity data for this compound is scarce, studies on its close analog, eltoprazine, provide valuable insights into its expected receptor interaction profile. Radioligand binding assays are the standard method for determining these affinities, expressed as the inhibition constant (Ki).

Data Presentation: Receptor Binding Affinities of Eltoprazine

The following table summarizes the Ki values for eltoprazine at various serotonin receptor subtypes. This data is instrumental in understanding the likely binding profile of this compound.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Calf Hippocampus | 40 | [4] |

| 5-HT1B | [3H]5-HT | Rat Striatum | 52 | [4] |

| 5-HT1C | [3H]Mesulergine | Pig Choroid Plexus | 81 | [4] |

| 5-HT2 | [3H]Ketanserin | Rat Cortex | >1000 | [4] |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | >1000 | [4] |

| α1-adrenergic | [3H]Prazosin | Rat Cortex | >1000 | [4] |

| α2-adrenergic | [3H]Clonidine | Rat Cortex | >1000 | [4] |

Note: This data is for eltoprazine and is presented as a proxy for this compound's expected binding profile.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

Methodology

-

Membrane Preparation:

-

Tissue of interest (e.g., specific brain regions) is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Unbound radioligand is washed away.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Experimental Workflow: Radioligand Binding Assay

Functional Activity at Serotonin Receptors

Beyond binding affinity, it is crucial to determine the functional consequence of this compound's interaction with serotonin receptors – whether it acts as an agonist, antagonist, or inverse agonist. Functional assays, such as GTPγS binding assays and second messenger assays (e.g., cAMP accumulation), are employed for this purpose.

Data Presentation: Functional Activity of Eltoprazine

The following table summarizes the functional activity of eltoprazine at key serotonin receptors, providing an expected functional profile for this compound.

| Receptor | Assay Type | Effect | Potency (EC50/IC50) | Efficacy (Emax) | Reference |

| 5-HT1A | cAMP Accumulation | Agonist | ~1 µM (inhibition) | - | [4] |

| 5-HT1B | K+-stimulated 5-HT release | Partial Agonist | pD2 = 7.8 | α = 0.5 (relative to 5-HT) | [4] |

| 5-HT1C | IP Accumulation | Weak Antagonist | IC50 = 7 µM | - | [4] |

Note: This data is for eltoprazine and is presented as a proxy for this compound's expected functional profile.

Experimental Protocols: GTPγS Binding Assay